molecular formula C6H13NO3 B3049424 2-Methyl-2-nitropentan-3-ol CAS No. 20570-67-6

2-Methyl-2-nitropentan-3-ol

Cat. No.: B3049424
CAS No.: 20570-67-6
M. Wt: 147.17 g/mol
InChI Key: XGIVOZBEDLLCCO-UHFFFAOYSA-N
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Description

2-Methyl-2-nitropentan-3-ol is an organic compound with the molecular formula C6H13NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-nitropentan-3-ol typically involves the nitration of 2-methylpentan-3-ol. This can be achieved through the reaction of 2-methylpentan-3-ol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired nitro alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of mixed acid systems (a combination of nitric acid and sulfuric acid) is common, and the process parameters are optimized to maximize the production rate while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-nitropentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 2-Methyl-2-nitropentan-3-one or 2-Methyl-2-nitropentanoic acid.

    Reduction: 2-Methyl-2-aminopentan-3-ol.

    Substitution: 2-Methyl-2-nitropentyl chloride.

Scientific Research Applications

2-Methyl-2-nitropentan-3-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of nitro alcohol reactivity and mechanisms.

    Biology: The compound can be used in biochemical studies to investigate the effects of nitro-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals, including plasticizers, stabilizers, and other performance-enhancing additives.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitropentan-3-ol involves its interaction with various molecular targets and pathways:

    Nitro Group: The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

    Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.

    Pathways: The compound may modulate enzymatic activities and receptor functions through its chemical interactions, leading to various biological effects.

Comparison with Similar Compounds

    2-Methyl-2-nitropropan-1-ol: Similar structure but with a different carbon chain length.

    2-Nitro-2-methylpropan-1-ol: Similar nitro alcohol with a different branching pattern.

    2-Nitrobutan-1-ol: A simpler nitro alcohol with a straight carbon chain.

Uniqueness: 2-Methyl-2-nitropentan-3-ol is unique due to its specific branching and the position of the nitro and hydroxyl groups, which confer distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-methyl-2-nitropentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4-5(8)6(2,3)7(9)10/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIVOZBEDLLCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280619
Record name 2-methyl-2-nitropentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20570-67-6
Record name NSC17688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2-nitropentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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